molecular formula CH6ClN3 B566211 Guanidine-d5 deuteriochloride CAS No. 108694-93-5

Guanidine-d5 deuteriochloride

Cat. No.: B566211
CAS No.: 108694-93-5
M. Wt: 101.567
InChI Key: PJJJBBJSCAKJQF-YIKVAAQNSA-N
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Description

Guanidine-d5 deuteriochloride is the deuterium labeled version of Guanidine hydrochloride . It is involved in numerous processes including brain function and neuropathology . It is also a strong denaturant of proteins .


Synthesis Analysis

The synthesis of guanidines has been achieved through various methods. One approach involves transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reaction of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions . Another method involves a sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines .


Molecular Structure Analysis

The linear formula of this compound is D2NC(=ND)ND2 . The molecular weight is 101.57 .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 185-189°C (lit.) .

Scientific Research Applications

  • Protein Folding and Stability : Guanidine hydrochloride, a related compound, is often used in studies of protein folding and stability. It has been found that at low concentrations, guanidine hydrochloride can refold acid-unfolded proteins, stabilizing their molten globule state. However, at higher concentrations, it causes cooperative unfolding of this state (Hagihara et al., 1993).

  • DNA and RNA Isolation : Guanidine hydrochloride is also used for the rapid isolation of chromosomal DNA from various tissues and cell lines. This technique is ideal for preparing DNA from large numbers of tissue samples (Bowtell, 1987).

  • Secondary Structure Analysis of Proteins : The use of deuterated guanidine hydrochloride, like Guanidine-d5 deuteriochloride, allows for enhanced spectroscopic analysis of proteins. This approach can reveal changes in protein secondary structures, such as increases in beta-sheet content under denaturing conditions (Speare & Rush, 2003).

  • Neurobiology : In neurobiological studies, guanidine hydrochloride has been shown to increase the excitability of motor nerve fibers and affect neurotransmitter release (Matthews & Wickelgren, 1977).

  • Drug Resistance in Viruses : Guanidine compounds, including guanidine hydrochloride, have been observed to influence the growth and drug resistance of viruses like poliovirus. Some virus strains can become dependent on guanidine for maximum replication (Carp, 1964).

  • Synthesis of DNA Analogues : Guanidine compounds are used in the synthesis of DNA analogues like deoxynucleic guanidine, which has potential applications in genetic research and drug development (Linkletter et al., 1999).

Safety and Hazards

Guanidine-d5 deuteriochloride may form combustible dust concentrations in air. It can cause serious eye irritation, skin irritation, and may be harmful if swallowed or inhaled . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Guanidine-d5 Hydrochloride-d, also known as Guanidine-d5 deuteriochloride, primarily targets the Aldehyde dehydrogenase in the mitochondria . This enzyme plays a crucial role in the metabolism of aldehydes. Guanidine-d5 Hydrochloride-d acts as an inhibitor of this enzyme . It also interacts with other targets such as Ribonuclease pancreatic, DNA, Disks large homolog 4, Lysozyme, Guanidinoacetate N-methyltransferase, and Arginase .

Mode of Action

Guanidine-d5 Hydrochloride-d appears to act by enhancing the release of acetylcholine following a nerve impulse . It also seems to slow the rates of depolarization and repolarization of muscle cell membranes . This interaction with its targets leads to changes in the physiological activities of these targets, thereby influencing the overall biological function.

Biochemical Pathways

The biochemical pathways affected by Guanidine-d5 Hydrochloride-d are primarily related to protein metabolism and the modulation of gene expressions . The compound’s interaction with its targets can influence the formation of complex tertiary structures in RNA, which are crucial for the modulation of gene expressions . Additionally, Guanidine-d5 Hydrochloride-d can affect the metabolism of proteins by acting as a protein denaturant .

Pharmacokinetics

Guanidine-d5 Hydrochloride-d is rapidly absorbed and distributed in the body . The half-life of Guanidine-d5 Hydrochloride-d is approximately 7-8 hours .

Result of Action

The primary result of Guanidine-d5 Hydrochloride-d’s action is the reduction of symptoms of muscle weakness and easy fatigability associated with the myasthenic complications of Eaton-Lambert syndrome . By enhancing the release of acetylcholine and slowing the rates of depolarization and repolarization of muscle cell membranes, Guanidine-d5 Hydrochloride-d can help alleviate these symptoms .

Action Environment

The action, efficacy, and stability of Guanidine-d5 Hydrochloride-d can be influenced by various environmental factors. It’s worth noting that the compound’s strong basic nature and its existence primarily as guanidium ions at physiological pH could potentially influence its interaction with the biological environment .

Biochemical Analysis

Biochemical Properties

Guanidine-d5 Hydrochloride-d plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to enhance the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .

Cellular Effects

Guanidine-d5 Hydrochloride-d has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been used as a lysis buffer to extract RNA fragments from cells efficiently .

Molecular Mechanism

The molecular mechanism of Guanidine-d5 Hydrochloride-d involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to mediate potential-dependent transport of a variety of organic cations .

Temporal Effects in Laboratory Settings

The effects of Guanidine-d5 Hydrochloride-d change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of Guanidine-d5 Hydrochloride-d vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Guanidine-d5 Hydrochloride-d is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

Guanidine-d5 Hydrochloride-d is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Guanidine-d5 Hydrochloride-d and any effects on its activity or function are important aspects of its biochemical profile. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

(2H)chlorane;1,1,2,3,3-pentadeuterioguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H/i/hD6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJJBBJSCAKJQF-YIKVAAQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]N=C(N([2H])[2H])N([2H])[2H].[2H]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718715
Record name (~2~H_5_)Guanidine--(~2~H)hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108694-93-5
Record name (~2~H_5_)Guanidine--(~2~H)hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 108694-93-5
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